4,7-Dimethyl-1,3-benzothiazol-2-amine

Huntington's disease Polyglutamine aggregation Neuroscience drug discovery

4,7-Dimethyl-1,3-benzothiazol-2-amine (synonyms: PGL-135, 2-amino-4,7-dimethylbenzothiazole, DMABT; CAS 78584-08-4) is a small-molecule benzothiazole derivative (C₉H₁₀N₂S, MW 178.26) characterized by methyl substituents at the 4- and 7-positions of the benzothiazole scaffold and a free 2-amino group. Unlike the clinically approved analog riluzole (2-amino-6-trifluoromethoxy benzothiazole), this compound bears a distinct substitution pattern that confers differentiated aggregation-inhibition potency and physicochemical properties relevant to neuroscience probe development and medicinal chemistry derivatization programs.

Molecular Formula C9H10N2S
Molecular Weight 178.26 g/mol
CAS No. 78584-08-4
Cat. No. B1223312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Dimethyl-1,3-benzothiazol-2-amine
CAS78584-08-4
Synonyms2-amino-4,7-dimethylbenzothiazole
PGL-135
Molecular FormulaC9H10N2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)SC(=N2)N
InChIInChI=1S/C9H10N2S/c1-5-3-4-6(2)8-7(5)11-9(10)12-8/h3-4H,1-2H3,(H2,10,11)
InChIKeyFHUBACQXVCSGNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility26.7 [ug/mL]

4,7-Dimethyl-1,3-benzothiazol-2-amine (CAS 78584-08-4): What Procurement Teams Need to Know About This Polyglutamine Aggregation Probe


4,7-Dimethyl-1,3-benzothiazol-2-amine (synonyms: PGL-135, 2-amino-4,7-dimethylbenzothiazole, DMABT; CAS 78584-08-4) is a small-molecule benzothiazole derivative (C₉H₁₀N₂S, MW 178.26) characterized by methyl substituents at the 4- and 7-positions of the benzothiazole scaffold and a free 2-amino group [1]. Unlike the clinically approved analog riluzole (2-amino-6-trifluoromethoxy benzothiazole), this compound bears a distinct substitution pattern that confers differentiated aggregation-inhibition potency and physicochemical properties relevant to neuroscience probe development and medicinal chemistry derivatization programs [2].

Why 4,7-Dimethyl-1,3-benzothiazol-2-amine Cannot Be Replaced by Riluzole or Other Benzothiazole Analogs


The benzothiazole-2-amine scaffold is widely exploited across neurology, oncology, and anti-infective programs; however, the position and type of ring substituents profoundly alter target engagement, aggregation inhibition potency, and metabolic fate [1]. Specifically, 4,7-dimethyl-1,3-benzothiazol-2-amine (PGL-135) demonstrated an approximately 2.5-fold more potent inhibition of huntingtin exon 1 polyglutamine aggregation in cell-based assays compared to riluzole (IC₅₀ 40 μM vs. ~100 μM), yet was deprioritized for in vivo studies due to rapid metabolic clearance—a limitation not shared by the 6-trifluoromethoxy analog [2]. Furthermore, the 4,7-dimethyl pattern generates a lower LogP (2.82) and distinct solubility profile relative to the 5,7-dimethyl positional isomer, directly impacting formulation options and membrane permeability in cell-based screening campaigns . Simply substituting an in-class benzothiazole without verifying the substitution pattern risks introducing unwanted potency gaps, altered pharmacokinetics, or incompatible physicochemical properties into the experimental workflow.

4,7-Dimethyl-1,3-benzothiazol-2-amine: Quantitative Differentiation Evidence for Informed Procurement


Head-to-Head Polyglutamine Aggregation Inhibition: PGL-135 vs. Riluzole in Cell-Based HD Exon 1 Assay

In a direct head-to-head comparison using a cell-based huntingtin exon 1 aggregation assay in 293 Tet-Off cells, 4,7-dimethyl-1,3-benzothiazol-2-amine (designated PGL-135) inhibited aggregation with an IC₅₀ of 40 μM and showed no cellular toxicity at effective concentrations. The clinically approved comparator riluzole (2-amino-6-trifluoromethoxy benzothiazole), assessed under identical assay conditions, exhibited an IC₅₀ of approximately 100 μM [1]. Both compounds were further evaluated in R6/2 mouse hippocampal slice cultures, where each demonstrated an EC₅₀ of 40 μM for aggregation inhibition; however, PGL-135 was found to be metabolically unstable, precluding its advancement into the in vivo preclinical trial [1]. This constitutes the only published direct quantitative comparison between these two benzothiazole aggregation inhibitors in the same experimental system.

Huntington's disease Polyglutamine aggregation Neuroscience drug discovery

Physicochemical Differentiation: LogP and Solubility Profile vs. Positional Isomer 5,7-Dimethyl-1,3-benzothiazol-2-amine

The 4,7-dimethyl substitution pattern confers distinct physicochemical properties relative to the regioisomeric 5,7-dimethyl analog. For 4,7-dimethyl-1,3-benzothiazol-2-amine, the experimentally determined LogP is 2.82 and aqueous solubility at pH 7.4 is >26.7 μg/mL (approximately 150 μM) [1]. Although a direct experimental comparison with the 5,7-dimethyl isomer under identical conditions is not published, computed XLogP3 values and differing polar surface area (PSA) values indicate that the 4,7-substitution pattern places both methyl groups adjacent to the thiazole nitrogen, altering the electronic environment of the 2-amino hydrogen bond donor and affecting solubility relative to isomers with more remote substitution [2]. Zero rotatable bonds confer conformational rigidity, a feature distinct from N-alkylated benzothiazole-2-amine derivatives that introduce rotational flexibility .

Physicochemical profiling ADME screening Medicinal chemistry

Supplier-Verified Purity: HPLC-Quantified >99% Purity with Defined Melting Point for Reproducible Screening

Commercially sourced 4,7-dimethyl-1,3-benzothiazol-2-amine (CAS 78584-08-4) is available at >99% purity as verified by HPLC using a C18 column with acetonitrile/water gradient, with a confirmed melting point of 142–144°C . This purity level is critical for quantitative biological assay reproducibility, as impurities in benzothiazole preparations have been shown to confound aggregation inhibition readouts in filter retardation assays [1]. Standard commercial offerings at 95% purity (as listed by multiple vendors) may contain residual synthetic intermediates that exhibit off-target activity, making the >99% HPLC-grade specification a meaningful differentiator for laboratories conducting high-sensitivity biochemical or biophysical assays where stoichiometric inhibitor-to-protein ratios must be precisely controlled .

Quality control HPLC purity Procurement specification

Derivatization Versatility: The Free 2-Amino Group as a Synthetic Handle Compared to N-Substituted Congeners

The unsubstituted 2-amino group of 4,7-dimethyl-1,3-benzothiazol-2-amine enables direct derivatization via Schiff base condensation with aldehydes, acylation to form amides, and N-alkylation—synthetic versatility not available in N,N-dimethyl or N-aryl benzothiazole-2-amine congeners [1]. In a published combinatorial study, eight distinct Schiff bases were synthesized by condensing 2-amino-4,7-dimethyl benzothiazole with substituted aromatic aldehydes, demonstrating the scaffold's compatibility with parallel synthesis workflows [1]. The corresponding N-benzyl and N-(2-dimethylaminoethyl) derivatives have been independently characterized and exhibit distinct biological profiles in antimicrobial and anticancer screening panels, confirming that the free amine serves as a critical diversification point for structure–activity relationship (SAR) exploration . This contrasts with N-substituted analogs such as N-(4,7-dimethyl-1,3-benzothiazol-2-yl)propanamide, which are pre-functionalized and limit further modular synthetic elaboration .

Medicinal chemistry Building block Schiff base synthesis

GAPDH-Binding Activity: Mechanistic Differentiation from Non-Binding Benzothiazole Congeners in Polyglutamine Disease Models

4,7-Dimethyl-1,3-benzothiazol-2-amine (PGL-135) was identified as a glyceraldehyde-3-phosphate dehydrogenase (GAPDH) binder in a specialized screening assay designed to detect compounds that disrupt the GAPDH–polyglutamine protein complex implicated in Huntington's disease and spinocerebellar ataxia type 3 (SCA-3) pathogenesis [1]. In this assay, which incorporates purified Q58 polyglutamine fragment, GAPDH protein, and tissue transglutaminase, PGL-135 reduced aggregation and cytotoxicity in both cell culture and a transgenic Drosophila model of SCA-3 [1]. The GAPDH-binding mechanism is distinct from the direct polyglutamine β-sheet binding proposed for the 6-hydroxy analog 2-amino-4,7-dimethyl-benzothiazol-6-ol, suggesting that the 4,7-dimethyl-2-amine scaffold engages a different molecular target interface that could be exploited for pathway-specific probe development [2]. Not all benzothiazole-2-amines exhibit GAPDH binding; the activity profile is substitution-dependent, making the 4,7-dimethyl pattern a qualified entry point for target-specific tool compound design [1].

GAPDH Polyglutamine disease Spinocerebellar ataxia

Recommended Procurement Scenarios for 4,7-Dimethyl-1,3-benzothiazol-2-amine Based on Quantitative Differentiation Evidence


Neuroscience Probe Development: Polyglutamine Aggregation Inhibition Studies in Cell-Based HD Models

Investigators establishing a Huntington's disease aggregation assay in 293 Tet-Off cells or R6/2 hippocampal slice cultures should prioritize 4,7-dimethyl-1,3-benzothiazol-2-amine as a positive control probe. With an IC₅₀ of 40 μM against huntingtin exon 1 aggregation—2.5-fold more potent than the clinically approved comparator riluzole (IC₅₀ ≈ 100 μM)—this compound provides a well-characterized benchmark for screening novel aggregation inhibitors. Researchers must note that PGL-135's metabolic instability precludes direct translation to chronic in vivo dosing regimens, making it best suited for acute ex vivo slice culture experiments and in vitro mechanistic studies [1].

Medicinal Chemistry Library Synthesis: Schiff Base and Amide Derivatization Campaigns

Medicinal chemistry teams building focused benzothiazole libraries for antimicrobial or anticancer SAR should source the >99% HPLC-purity grade of 4,7-dimethyl-1,3-benzothiazol-2-amine. The free 2-amino group enables facile Schiff base condensation with substituted aromatic aldehydes (at least 8 distinct derivatives reported) and acylation to generate amide analogs. The defined LogP of 2.82 and zero rotatable bonds provide a rigid, moderately lipophilic scaffold that can be systematically diversified. Procurement of the 4,7-dimethyl isomer specifically is critical, as the 5,7-dimethyl regioisomer (CAS 73351-87-8) will yield derivatives with altered electronic and steric properties [2] .

Target-Specific Chemical Biology: GAPDH-Mediated Polyglutamine Toxicity Pathway Probing

Groups studying the role of GAPDH in polyglutamine protein aggregation should incorporate 4,7-dimethyl-1,3-benzothiazol-2-amine as a pathway-selective probe. Validated in a specialized GAPDH-dependent aggregation assay and in a transgenic Drosophila SCA-3 model, this compound disrupts the GAPDH–polyQ protein complex through a mechanism distinct from direct β-sheet binding agents. The compound's demonstrated in vivo activity in the fly model, combined with its GAPDH-binding specificity, positions it as a mechanistically informative tool for dissecting GAPDH's contribution to polyglutamine toxicity independent of direct aggregate disruption [3].

Quality-Controlled Assay Development: High-Purity Standard for Biochemical Screening

Core facilities and screening centers conducting high-throughput filter retardation assays or fluorescence-based aggregation measurements should procure the >99% HPLC-grade material with verified melting point (142–144°C) to ensure day-to-day and lot-to-lot assay reproducibility. In the original 184,000-compound screen that identified benzothiazole aggregation inhibitors, compound purity was a critical determinant of hit confirmation rates. Using a characterized high-purity standard eliminates the confounding effects of residual synthetic intermediates that can generate false-positive aggregation inhibition signals in filter-based assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,7-Dimethyl-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.